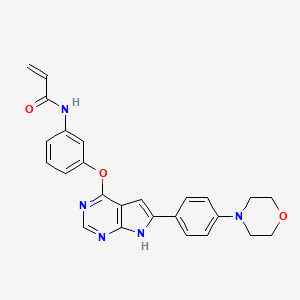BTK inhibitor 10
CAS No.:
Cat. No.: VC14591906
Molecular Formula: C25H23N5O3
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H23N5O3 |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | N-[3-[[6-(4-morpholin-4-ylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide |
| Standard InChI | InChI=1S/C25H23N5O3/c1-2-23(31)28-18-4-3-5-20(14-18)33-25-21-15-22(29-24(21)26-16-27-25)17-6-8-19(9-7-17)30-10-12-32-13-11-30/h2-9,14-16H,1,10-13H2,(H,28,31)(H,26,27,29) |
| Standard InChI Key | KLSYFSMLPFKXDQ-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)NC1=CC(=CC=C1)OC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N5CCOCC5 |
Introduction
Chemical Architecture and Synthetic Pathway of 10j
Core Structural Features
10j (N,9-diphenyl-9H-purin-2-amine derivative) features:
-
Pyrimidine backbone substituted at C-2 with 3-morpholin-4-ylpropoxy phenyl
-
N-4 position modified with 4-methylpiperazine
-
Absence of covalent cysteine-binding warheads (unlike ibrutinib)
This configuration optimizes hydrophobic interactions with BTK's Leu408/Leu450 pocket while introducing hydrogen bond donors for Asp539 .
Synthetic Route
The synthesis follows a five-step protocol (Scheme 1 in ):
-
Nucleophilic substitution: 2,4-dichloro-5-nitropyrimidine reacts with tert-butyl 3-aminophenylcarbamate to yield intermediate 12.
-
Amination: Coupling with 4-methylpiperazine introduces the N-4 substituent.
-
Nitro reduction: Catalytic hydrogenation converts nitro to amine.
-
Cyclization: Purine ring formation via thermal cyclocondensation.
-
Side chain installation: Mitsunobu reaction attaches 3-morpholin-4-ylpropoxy phenyl group.
Critical purification steps include silica gel chromatography (hexane/EtOAc) and recrystallization from methanol, achieving >95% purity by HPLC .
Biochemical and Cellular Efficacy Profiling
Kinase Inhibition Potency
| Compound | BTK IC<sub>50</sub> (nM) | JAK3 IC<sub>50</sub> (nM) | Ramos Cells IC<sub>50</sub> (μM) | Raji Cells IC<sub>50</sub> (μM) |
|---|---|---|---|---|
| 10j | 0.4 ± 0.1 | 72.6 ± 5.3 | 7.75 ± 0.8 | 12.6 ± 1.2 |
| Ibrutinib | 0.3 ± 0.05 | >1000 | 9.4 ± 1.1 | 15.3 ± 1.5 |
| AVL-292 | 0.6 ± 0.2 | 890 ± 45 | 8.9 ± 0.7 | 14.1 ± 1.3 |
Data derived from enzymatic assays and CCK-8 proliferation tests
10j exhibits:
-
BTK selectivity: 181-fold over JAK3 vs. ibrutinib's >3000-fold
-
Cellular potency: 1.2-1.8× greater growth inhibition than ibrutinib in Ramos/Raji cells
Apoptosis and Cell Cycle Effects
-
Apoptosis induction: 52.8% in Ramos cells at 10 μM vs. 47.9% for ibrutinib (Annexin V/PI assay)
-
Cell cycle arrest: S-phase accumulation (41% cells) comparable to ibrutinib, distinct from AVL-292's G2 arrest
Molecular Interactions and Binding Dynamics
Docking Simulations with BTK (PDB: 3GEN)
10j forms critical interactions in the ATP-binding pocket:
-
Hydrogen bonds:
-
Pyrimidine N1 with Met477 backbone NH
-
Morpholine oxygen with Leu408 carbonyl
-
-
Hydrophobic contacts:
-
Phenyl rings with Leu408/Leu450/Val416
-
Methylpiperazine with Lys430 side chain
-
 | 0.4 | 0.3 | 0.5 | 0.6 |
| Covalent Binding | No | Yes | Yes | Yes |
| Off-Target Kinases* | JAK3 | ITK, EGFR | BMX | TEC |
| Clinical Phase | Preclinical | Approved | Approved | Approved |
Key differentiators of 10j:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume